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Abstract
Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-

butanone-1, is a highly efficient Type I photoinitiator extensively utilized in UV curable

formulations. Upon exposure to ultraviolet radiation, it undergoes a rapid α-cleavage, a Norrish

Type I reaction, to generate reactive free radicals that initiate polymerization. This technical

guide provides a comprehensive overview of the core principles of free radical generation from

Irgacure 369, including its photochemical mechanism, the nature of the generated radical

species, and a summary of its photophysical properties. Detailed experimental protocols for the

characterization of the photolysis process and its products are also presented to aid

researchers in their investigations.

Introduction
Irgacure 369 is a versatile photoinitiator valued for its high reactivity and absorption

characteristics in the long-wave UV region (350-380 nm), making it particularly suitable for

pigmented systems and thick coatings.[1] Its mechanism of action involves the absorption of

UV light, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl

group, a process known as α-cleavage.[2][3] This unimolecular fragmentation results in the

formation of two distinct free radical species, which subsequently initiate the polymerization of

monomers and oligomers in the formulation.[1] Understanding the intricacies of this radical
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generation process is crucial for optimizing curing efficiency, controlling polymerization kinetics,

and ensuring the safety and stability of the final cured product.

Photochemical Mechanism and Radical Generation
The primary photochemical process for Irgacure 369 is a Norrish Type I reaction.[2] Upon

absorption of a photon, the molecule is promoted to an excited singlet state, which can then

undergo intersystem crossing to a more stable triplet state. From either of these excited states,

the molecule undergoes α-cleavage at the C-C bond between the carbonyl group and the

quaternary carbon atom.

This cleavage event results in the formation of two primary radical species:

An α-aminoalkyl radical: This is a highly reactive species that readily initiates polymerization.

A benzoyl radical derivative: This radical also contributes to the initiation of the

polymerization process.

The proposed mechanism for the α-cleavage of Irgacure 369 is depicted in the signaling

pathway diagram below.
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Figure 1: α-Cleavage of Irgacure 369.

Physicochemical and Photochemical Properties
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A summary of the key physical and chemical properties of Irgacure 369 is provided in the table

below. While specific quantitative data for quantum yield and detailed reaction kinetics are not

readily available in public literature, the high efficiency of Irgacure 369 in initiating

polymerization suggests a high quantum yield for radical formation.

Property Value Reference

Chemical Name

2-Benzyl-2-(dimethylamino)-1-

(4-morpholinophenyl)-

butanone-1

[4]

CAS Number 119313-12-1 [3]

Molecular Formula C₂₃H₃₀N₂O₂

Molecular Weight 366.5 g/mol [5]

Appearance Yellowish powder [6]

Melting Point 116-119 °C [5]

Absorption Peaks 206 nm, 323 nm [6]

Solubility

Soluble in many organic

solvents, 5.9 mg/L in water at

20°C

[5]

Potential Photolysis Byproducts
The free radicals generated from the photolysis of Irgacure 369 can undergo various secondary

reactions, leading to the formation of different byproducts. While a comprehensive analysis of

all possible byproducts is complex and formulation-dependent, studies on similar photoinitiators

and initial findings for Irgacure 369 suggest the formation of compounds such as benzyl ethyl

ketone.[7] The 4-morpholinobenzoyl radical can also lead to other derivatives. The identification

of these byproducts is crucial for assessing the long-term stability and potential for migration of

non-reacted species from the cured material.
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This section outlines detailed methodologies for key experiments to characterize the free

radical generation from Irgacure 369.

Electron Spin Resonance (ESR) Spectroscopy for
Radical Detection
ESR spectroscopy is a powerful technique for the direct detection and characterization of free

radicals.[8] The spin trapping technique is often employed to stabilize highly reactive radicals

for easier detection.[9][10]

Objective: To detect and identify the free radicals generated from the photolysis of Irgacure

369.

Materials:

Irgacure 369

Solvent (e.g., acetonitrile, benzene)

Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-

oxide (DMPO))

ESR spectrometer

UV light source (e.g., mercury arc lamp with appropriate filters)

Quartz ESR flat cell

Protocol:

Prepare a solution of Irgacure 369 (e.g., 1-10 mM) and the spin trapping agent (e.g., 50-100

mM) in the chosen solvent.

Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to

prevent quenching of radicals by oxygen.

Transfer the solution to a quartz ESR flat cell.
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Place the ESR cell in the cavity of the ESR spectrometer.

Record a baseline ESR spectrum before UV irradiation.

Irradiate the sample directly in the ESR cavity using the UV light source.

Acquire ESR spectra at different irradiation times.

Analyze the hyperfine splitting constants of the resulting spectra to identify the trapped

radical adducts.
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Figure 2: ESR Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Byproduct Analysis
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GC-MS is a standard technique for separating and identifying volatile and semi-volatile

photolysis byproducts.

Objective: To identify the photolysis byproducts of Irgacure 369.

Materials:

Irgacure 369 solution (in a suitable solvent like acetonitrile or methanol)

UV photoreactor

GC-MS system with a suitable column (e.g., a nonpolar or medium-polarity column like a

DB-5ms)

Syringes and vials

Protocol:

Prepare a solution of Irgacure 369 (e.g., 0.1-1% w/v) in a UV-transparent solvent.

Place the solution in a quartz tube or other suitable vessel within the UV photoreactor.

Irradiate the solution for a defined period. Samples can be taken at different time intervals to

monitor the degradation kinetics.

Directly inject a small volume (e.g., 1 µL) of the irradiated solution into the GC-MS.

Set up an appropriate temperature program for the GC oven to separate the components.

Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting

compounds.

Identify the byproducts by comparing their mass spectra with spectral libraries (e.g., NIST)

and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for
Degradation Kinetics
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HPLC is a versatile technique for monitoring the degradation of the parent photoinitiator and

the formation of non-volatile byproducts over time.

Objective: To determine the photodegradation kinetics of Irgacure 369.

Materials:

Irgacure 369 solution

UV photoreactor

HPLC system with a UV-Vis or Diode Array Detector (DAD)

A suitable reversed-phase HPLC column (e.g., C18)

Mobile phase (e.g., a gradient of acetonitrile and water)

Protocol:

Prepare a stock solution of Irgacure 369 in a suitable solvent (e.g., acetonitrile).

Irradiate the solution in a UV photoreactor.

At specific time intervals, withdraw an aliquot of the solution.

Dilute the aliquot if necessary and inject it into the HPLC system.

Monitor the chromatogram at the absorption maximum of Irgacure 369 (around 323 nm) and

at other wavelengths to detect byproducts.

Quantify the decrease in the peak area of Irgacure 369 over time to determine the

degradation rate constant.

The formation of byproduct peaks can also be monitored to understand the reaction

pathways.

Conclusion
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Irgacure 369 is a highly effective photoinitiator that generates free radicals through a well-

defined α-cleavage mechanism upon UV irradiation. This technical guide has provided a

detailed overview of this process, including the nature of the radical species formed and

potential byproducts. The provided experimental protocols for ESR, GC-MS, and HPLC offer a

robust framework for researchers to investigate the photochemical behavior of Irgacure 369 in

detail. A thorough understanding of these fundamental processes is essential for the rational

design and optimization of UV-curable formulations in various scientific and industrial

applications, including the development of novel drug delivery systems and medical devices.

Further research to quantify the quantum yield and detailed kinetic parameters will provide

even greater insight into the performance of this important photoinitiator.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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